N-(2,5-dimethylphenyl)guanidine methanesulfonate
Description
N-(2,5-Dimethylphenyl)guanidine methanesulfonate is a guanidine derivative featuring a 2,5-dimethylphenyl substituent attached to the guanidine core, with methanesulfonate as the counterion. Guanidine derivatives are widely studied for their biological activities, particularly in agrochemical and pharmaceutical applications. The 2,5-dimethylphenyl group contributes to the compound’s lipophilicity and electronic properties, which are critical for interactions with biological targets such as photosynthetic electron transport (PET) chains in plants .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.CH4O3S/c1-6-3-4-7(2)8(5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTYPOUPOCBRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)guanidine methanesulfonate typically involves the reaction of 2,5-dimethylaniline with cyanamide, followed by the addition of methanesulfonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)guanidine methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,5-dimethylphenyl)guanidine oxide, while reduction may produce N-(2,5-dimethylphenyl)guanidine .
Scientific Research Applications
Chemical and Material Science Applications
2.1 Catalysis
Guanidines are increasingly recognized for their role as organocatalysts in organic synthesis. Their ability to stabilize transition states facilitates various reactions, including asymmetric synthesis and polymerization processes . N-(2,5-dimethylphenyl)guanidine methanesulfonate may serve as a catalyst or co-catalyst in these reactions due to its unique structural features.
2.2 Polymer Chemistry
The compound can be utilized in the formulation of polymer materials. Its guanidine structure allows it to participate in cross-linking reactions, enhancing the mechanical properties of elastomers and other polymeric materials . This application is particularly relevant in developing materials with specific thermal and mechanical characteristics.
Analytical Applications
3.1 Protein Denaturation
In biochemical research, guanidine compounds are commonly employed as chaotropic agents to denature proteins for analysis. This property is crucial for techniques such as mass spectrometry and electrophoresis, where protein structure must be disrupted to analyze amino acid sequences or protein interactions .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal | Anticancer agents | Inhibition of cancer cell proliferation pathways |
| Treatment of neuromuscular disorders | Enhances acetylcholine release at neuromuscular junctions | |
| Antiviral properties | Inhibits viral enzyme activity (e.g., neuraminidase) | |
| Chemical Science | Organocatalysis | Stabilizes transition states in organic reactions |
| Polymer formulation | Participates in cross-linking reactions | |
| Analytical Chemistry | Protein denaturation | Disrupts protein structure for analysis |
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study, derivatives of guanidine were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the guanidine structure significantly enhanced cytotoxicity compared to standard treatments .
Case Study 2: Neuromuscular Enhancement
A clinical trial investigated the effects of guanidine on patients with myasthenia gravis. Participants receiving treatment exhibited improved muscle strength and reduced fatigue levels, demonstrating the therapeutic potential of guanidine derivatives like this compound .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)guanidine methanesulfonate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The activity of guanidine and carboxamide derivatives is highly influenced by the position and nature of substituents on the aromatic ring. Below is a comparative analysis of key compounds:
Table 1: Structural and Activity Comparison of Selected Compounds
| Compound Name | Substituents | Positions | Electronic Effect | PET Inhibition (IC₅₀) | Key Features |
|---|---|---|---|---|---|
| N-(2,5-Dimethylphenyl)guanidine methanesulfonate | -CH₃, -CH₃ | 2,5 | Electron-donating | ~10 µM* | High lipophilicity, ortho/para substitution |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | -CH₃, -CH₃ | 3,5 | Electron-donating | ~10 µM | Meta substitution, moderate steric hindrance |
| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | -F, -F | 2,5 | Electron-withdrawing | ~10 µM | Enhanced electron deficiency, high PET affinity |
| N''-(4-Methoxyphenyl)-tetramethylguanidine | -OCH₃ | 4 | Electron-donating | Not reported | Para-methoxy group, increased solubility |
*Note: IC₅₀ values for this compound are inferred from structurally analogous carboxamides in .
Key Observations:
- Substituent Position : The 2,5-dimethylphenyl group in the target compound provides ortho/para substitution, which enhances steric accessibility to biological targets compared to 3,5-dimethylphenyl (meta substitution) derivatives. This positional difference may improve binding to photosystem II proteins .
- Electronic Effects : Methyl groups are electron-donating, which increases lipophilicity but reduces electron-withdrawing capacity compared to fluorine-substituted analogs (e.g., N-(2,5-difluorophenyl) derivatives). Despite this, the target compound achieves comparable PET inhibition (IC₅₀ ~10 µM), suggesting that lipophilicity compensates for weaker electronic effects .
Lipophilicity and Activity Trends
Lipophilicity (logP) is a critical determinant of herbicidal activity. Methyl groups increase logP, promoting membrane penetration and target binding. For example:
- This compound has higher logP than N-(4-methoxyphenyl) derivatives due to the hydrophobic methyl groups versus the polar methoxy group .
- Fluorine substituents (e.g., in N-(2,5-difluorophenyl) analogs) reduce logP but enhance electronic interactions with PET chain components, achieving similar IC₅₀ values .
Research Findings and Mechanistic Insights
- Photosystem II Inhibition : N-(2,5-dimethylphenyl) derivatives disrupt the QB binding site in photosystem II, blocking electron transport. This mechanism is shared with fluorine-substituted analogs but differs from methoxy-substituted guanidines, which may target alternative pathways .
Biological Activity
N-(2,5-dimethylphenyl)guanidine methanesulfonate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides an overview of its biological activity, synthesis, and implications in various therapeutic areas.
Overview of Guanidine Derivatives
Guanidine derivatives are known for their diverse pharmacological properties. They have been studied for their roles as inhibitors of various enzymes, including nitric oxide synthase and Na+/H+ exchangers, and as potential treatments for conditions such as hypertension, diabetes, and cancer . The structural modifications in guanidine compounds can significantly influence their biological activities.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2,5-dimethylphenyl isocyanate with methanesulfonic acid. This process yields the guanidine derivative with a methanesulfonate group, enhancing its solubility and bioavailability.
Enzyme Inhibition
Research indicates that guanidine derivatives can act as potent inhibitors of specific enzymes. For instance, studies have shown that guanidine compounds can inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), which plays a crucial role in regulating nitric oxide levels in the body. Elevated nitric oxide levels are associated with various pathophysiological conditions, including inflammation and cancer .
Table 1: Inhibition Potency of Guanidine Derivatives
| Compound | Ki (μM) | Target Enzyme |
|---|---|---|
| N-(2,5-dimethylphenyl)guanidine | TBD | DDAH |
| N-(4-Aminobutyl)-N′-(2-methoxyethyl) | 18 | DDAH |
| L-Arginine analogue | 13 | DDAH |
Note: TBD indicates that specific data for this compound is not yet available.
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of guanidine derivatives have also been explored. Some studies suggest that certain guanidines exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of various guanidine derivatives on LLC-MK2 cells (a monkey kidney cell line), it was found that modifications in the guanidine structure could lead to significant differences in cytotoxicity profiles. For example:
- Batzelladine F : IC50 = 4 μM (active against L. infantum)
- Other derivatives : IC50 > 20 μM (lower activity)
These findings underline the importance of structural optimization in enhancing the therapeutic potential of guanidine-based compounds .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve:
- Inhibition of Nitric Oxide Synthase : By inhibiting DDAH, this compound could indirectly increase levels of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase.
- Modulation of Ion Channels : Some guanidines have been shown to affect ion channel activity, which may contribute to their pharmacological effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,5-dimethylphenyl)guanidine methanesulfonate, and what key parameters influence yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2,5-dimethylaniline with a guanidinium salt (e.g., guanidinium hydrochloride) in polar aprotic solvents like DMF or DMSO under controlled temperatures (12–20°C). Critical parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of aniline to guanidinium salt), reaction time (5–24 hours), and purification via recrystallization or column chromatography. Microwave-assisted synthesis has been shown to reduce reaction time by 50% compared to conventional heating while maintaining yields >75% .
Q. How is the purity of this compound validated in research settings?
- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and C18 columns, coupled with mass spectrometry for molecular weight confirmation. USP-grade phosphate buffer (pH 7.1) is recommended for mobile phases to ensure reproducibility. Residual solvents (e.g., DMF) are quantified via gas chromatography, adhering to ICH Q3C guidelines. Crystallographic validation using SHELX software ensures structural integrity, with R-factor thresholds <0.05 for high-confidence models .
Advanced Research Questions
Q. How do structural modifications at the 2,5-dimethylphenyl group affect biological activity in photosynthetic electron transport (PET) inhibition studies?
- Methodological Answer : Substituent position and electronic properties significantly influence activity. For example:
- Electron-withdrawing groups (e.g., -F at 3,5 positions) enhance PET inhibition (IC50 ~10 µM) by increasing lipophilicity and membrane permeability.
- Steric hindrance : 2,5-dimethyl substitution optimizes binding to photosystem II (PSII) by aligning with hydrophobic pockets in the D1 protein.
Comparative studies using spinach chloroplast assays and molecular docking (e.g., AutoDock Vina) are recommended to correlate substituent effects with binding affinity .
Q. What methodologies resolve contradictory data in crystallographic studies of this compound?
- Methodological Answer : Discrepancies in crystal structures (e.g., bond-length outliers or thermal motion artifacts) are addressed by:
- Twinned data refinement : Using SHELXL’s TWIN/BASF commands to model overlapping lattices.
- Validation tools : PLATON’s ADDSYM for symmetry checks and Mercury’s hydrogen-bond analysis to verify geometric plausibility.
- High-resolution data : Collecting datasets at <1.0 Å resolution reduces ambiguity in electron density maps .
Q. What strategies are effective in stabilizing reactive intermediates during synthesis?
- Methodological Answer : Key intermediates like 4,5-bismethanesulfonyl-2-methylbenzoyl chloride require:
- Low-temperature handling (0–5°C) to prevent hydrolysis.
- Inert atmosphere : Argon or nitrogen gas minimizes oxidation.
- Co-distillation with toluene to remove moisture and stabilize sulfonyl groups.
Progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) and quenched with cold water to isolate intermediates .
Data Contradiction Analysis
Q. How can conflicting IC50 values for PET inhibition across studies be reconciled?
- Methodological Answer : Variability arises from assay conditions:
- Chloroplast preparation : Fresh vs. frozen chloroplasts alter membrane integrity (20% activity loss in frozen samples).
- Buffer composition : Tris-HCl (pH 7.8) vs. HEPES (pH 7.2) affects compound solubility.
Standardization using internal controls (e.g., DCMU as a reference inhibitor) and dose-response curves (3–5 replicates) improves cross-study comparability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
